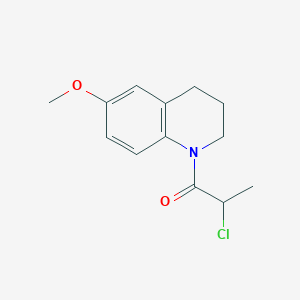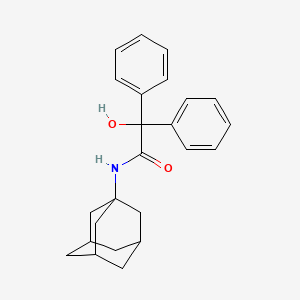![molecular formula C13H18N2O5S B7541032 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid, also known as CBMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMAB is a derivative of sulfonamide and has been synthesized through various methods.
Applications De Recherche Scientifique
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been studied for its potential use as a herbicide. In material science, 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been studied for its potential use in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling.
Biochemical and Physiological Effects:
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMPs. Inhibition of these enzymes can lead to a reduction in inflammation and tissue remodeling. 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which means that there is a significant amount of literature available on its properties and potential applications. However, 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. This means that further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid. One area of research is the development of 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid-based herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid and its potential applications in material science.
Méthodes De Synthèse
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-[(tert-butoxycarbonyl)amino]butyramide in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester in the presence of a base.
Propriétés
IUPAC Name |
4-[(3-carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-5-6-10(8-11(9)13(14)18)21(19,20)15(2)7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3,(H2,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASUBQOHXQBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)
